7-(naphthalen-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
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Overview
Description
7-(naphthalen-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7400^{2,6}]trideca-1(9),4,10,12-tetraene is a complex organic compound characterized by its unique tricyclic structure
Mechanism of Action
Target of Action
The compound belongs to the class of pyrazolines , which are known to be pharmacologically active scaffolds. The pyrazoline moiety is present in several marketed molecules with a wide range of uses
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrazolines and their analogs can interact with their targets in various ways, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets and mode of action of the compound. Pyrazolines and their analogs can affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Pyrazolines and their analogs can have a wide range of effects, including anti-inflammatory, analgesic, antibacterial, and antipsychotic effects .
Biochemical Analysis
Biochemical Properties
5-(2-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates in the liver . The compound’s interaction with cytochrome P450 can lead to the inhibition of this enzyme, affecting the metabolism of other compounds and potentially leading to drug-drug interactions. Additionally, 5-(2-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has been shown to interact with proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 5-(2-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the epidermal growth factor receptor (EGFR). Overexpression of EGFR can lead to uncontrolled cell growth and cancer formation . 5-(2-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has shown potential in inhibiting EGFR, thereby reducing the proliferation of cancer cells. Furthermore, it affects gene expression and cellular metabolism, leading to altered cellular functions and potentially therapeutic effects .
Molecular Mechanism
At the molecular level, 5-(2-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects through binding interactions with specific biomolecules. It binds to the active site of enzymes such as cytochrome P450, leading to enzyme inhibition . This binding interaction is crucial for its role in modulating biochemical reactions and influencing cellular functions. Additionally, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of metabolites with different biological activities . Long-term exposure to 5-(2-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine in in vitro and in vivo studies has demonstrated sustained effects on cellular functions, including prolonged inhibition of enzyme activity and altered gene expression .
Dosage Effects in Animal Models
The effects of 5-(2-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit specific enzymes and alter cellular functions without causing significant toxicity . At higher doses, toxic or adverse effects have been observed, including liver toxicity and disruption of normal metabolic processes . These findings highlight the importance of determining the appropriate dosage for therapeutic applications to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
5-(2-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . This interaction affects the metabolism of other compounds and can lead to changes in metabolic flux and metabolite levels. The compound’s metabolism involves oxidation and reduction reactions, leading to the formation of metabolites with different biological activities . Understanding these metabolic pathways is crucial for predicting the compound’s effects and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 5-(2-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine within cells and tissues are influenced by its interactions with specific transporters and binding proteins . The compound is transported across cell membranes through active and passive transport mechanisms, leading to its accumulation in specific cellular compartments . This distribution pattern affects the compound’s localization and activity within cells, influencing its overall biological effects.
Subcellular Localization
The subcellular localization of 5-(2-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its ability to modulate cellular functions. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(naphthalen-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic core.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-(naphthalen-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
7-(naphthalen-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
9,10-di(naphthalen-2-yl)anthracene: Another compound with a naphthalene core, used in OLEDs.
2-naphthalenemethanol: A simpler naphthalene derivative with different applications.
Uniqueness
7-(naphthalen-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is unique due to its tricyclic structure, which imparts specific electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
5-naphthalen-2-yl-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O/c1-2-9-19(10-3-1)23-17-24-22-12-6-7-13-25(22)29-26(28(24)27-23)21-15-14-18-8-4-5-11-20(18)16-21/h1-16,24,26H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFIGXUGTUBGNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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